2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-7,7-DIMETHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-7,7-DIMETHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-7,7-DIMETHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-2-nitrobenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-7,7-DIMETHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-7,7-DIMETHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and DNA, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-7,7-DIMETHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(1H-pyrazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-amino-1-(4-nitrophenyl)-7,7-dimethyl-4-(1H-pyrazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of both the chloro and nitro groups in 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-7,7-DIMETHYL-4-(1-METHYL-1H-PYRAZOL-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H21ClN6O3 |
---|---|
Molecular Weight |
452.9g/mol |
IUPAC Name |
2-amino-1-(4-chloro-2-nitrophenyl)-7,7-dimethyl-4-(1-methylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H21ClN6O3/c1-22(2)7-17-20(18(30)8-22)19(12-10-26-27(3)11-12)14(9-24)21(25)28(17)15-5-4-13(23)6-16(15)29(31)32/h4-6,10-11,19H,7-8,25H2,1-3H3 |
InChI Key |
ZCSLCIUSHMPUDC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CN(N=C4)C)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CN(N=C4)C)C(=O)C1)C |
Origin of Product |
United States |
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